molecular formula C8H5BrN2O B1292657 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 757978-33-9

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1292657
M. Wt: 225.04 g/mol
InChI Key: YLZQPOVEHGBMFG-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of the bromine atom and the carbaldehyde group on the pyrrolopyridine core structure allows for further functionalization and the creation of complex molecules with potential biological activity.

Synthesis Analysis

The synthesis of related pyrrole-3-carbaldehydes has been reported through a tandem catalytic process involving palladium-catalyzed Sonogashira coupling and a silver-mediated annulation reaction. This method provides access to multifunctionalized pyrrole-3-carbaldehydes starting from 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been characterized using various spectroscopic methods, including NMR spectroscopy. X-ray single crystal diffraction has been used to confirm the structure of related compounds, providing insights into the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

Compounds with a similar core structure have been used in condensation reactions to form new heterocyclic compounds. For example, 5-bromo-1H-indole-3-carbaldehyde has been reacted with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione to yield a product with good thermal stability . Additionally, N-Boc-4-aminopyrazole-5-carbaldehydes have been used in the Friedländer synthesis to create pyrazolo[4,3-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives can be inferred from related compounds. For instance, the thermal stability of a derivative was reported to be good up to 215°C . The electronic spectra and molecular orbital energy level diagrams of these compounds can be assigned based on TD-DFT results, and the electrophilic and nucleophilic regions can be visualized using molecular electrostatic potential maps . The intermolecular interactions and the stability of the crystal structure can be analyzed using Hirshfeld surface analysis .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a critical role in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones, which are useful precursors for other compounds (Parrick et al., 1989). Similarly, it serves as a synthon for fused heterocycles like Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives (El-Nabi, 2004).

Development of Bromo-1H-pyrrolo[2,3-b]pyridine Framework

A study by Alekseyev, Amirova, and Terenin (2015) highlighted a simple synthesis method for hard-to-reach heterocycles containing a 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. This method is particularly valuable for constructing a 5-bromo-7-azaindole scaffold with various substituents (Alekseyev et al., 2015).

Synthesis of Antibacterial Agents

Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, with one compound showing in vitro antibacterial activity. This highlights its potential use in developing new antibacterial agents (Toja et al., 1986).

Analgesic and Anti-inflammatory Applications

Kantlam Chamakuri et al. (2016) conducted a study on the synthesis and evaluation of 7-azaindazole-chalcone derivatives, synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, for their anti-inflammatory and analgesic activities. Some of these compounds exhibited excellent anti-inflammatory and analgesic activities, suggesting potential pharmaceutical applications (Chamakuri et al., 2016).

Fluoropyrrole Synthesis

Surmont et al. (2009) developed a methodology for preparing various new 3-fluorinated pyrroles, utilizing 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a starting material. This method provides an efficient route for the synthesis of fluoropyrroles, which have applications in medicinal chemistry (Surmont et al., 2009).

Crystal Structure Analysis

The compound has been used in crystallographic studies to understand intermolecular interactions and structure elucidation. For example, Barakat et al. (2017) analyzed the crystal structure, Hirshfeld surface, and thermal analysis of a derivative, contributing to the field of material sciences (Barakat et al., 2017).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects has been reported . This suggests that 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives could have potential applications in cancer therapy.

properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZQPOVEHGBMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646923
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS RN

757978-33-9
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a refluxing (oil bath temp. 140° C.) solution of hexamethylenetetramine (8.83 g, 63 mmol) in 66% aqueous propionic acid (31.5 mL) was added a mixture of 5 (16.0 g, 63 mmol) and hexamethylenetetramine (8.83 g, 63 mmol) in 66% propionic acid (47 mL) over 2.5 h. The reflux was continued for 2.5 h, the reaction mixture allowed to cool to room temperature, then poured onto water (220 mL) and the suspension cooled in an ice-bath. The solid was filtered off, washed with ice-cold water (2×), and dried under high vacuum overnight to give 6 as a white solid (11.47 g, 81%); 1H NMR (400 MHz, CDCl3+4 drops d4-MeOH) δ 9.91 (s, 1H), 8.69 (d, J=2.2 Hz, 1H), 8.36 (d, J=2.2 Hz, 1H), 7.95 (s, 1H).
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
8.83 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods II

Procedure details

Hexamethylenetetramine (1.08 g, 7.61 mmol) was added to a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 g, 5 mol) in HOAc (6.34 mL). The mixture was heated at 100° Celsius for 6 hours. The reaction mixture was then cooled to rt and diluted with water. The mixture was extracted with EtOAc, dried (Na2SO4), filtered and concentrated to dryness. The residue was purified by FCC to provide the title compound (379 mg, 33%). 1H NMR (500 MHz, CDCl3) δ 10.02 (s, 1H), 8.77 (d, J=2.2, 1H), 8.48 (d, J=2.2, 1H), 7.99 (d, J=2.7, 1H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.34 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
33%

Synthesis routes and methods III

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine (0.087 g, 0.44 mmol) was successively added with acetic acid (0.2 mL), water (0.4 mL), and hexamethylenetetramine (0.087 g, 0.62 mmol), and then the mixture was stirred overnight at 120° C. in a sealed tube. The reaction mixture was added with water, and then the precipitated solid was collected by filtration to obtain 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (0.061 g, 62%).
Quantity
0.087 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.087 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Verdonck, SY Pu, FJ Sorrell, JM Elkins… - Journal of medicinal …, 2019 - ACS Publications
There are currently no approved drugs for the treatment of emerging viral infections, such as dengue and Ebola. Adaptor-associated kinase 1 (AAK1) is a cellular serine–threonine …
Number of citations: 50 pubs.acs.org
MP Giovannoni, N Cantini, L Crocetti… - Drug development …, 2019 - Wiley Online Library
Human neutrophil elastase (HNE) is a potent protease that plays an important physiological role in many processes and is considered to be a multifunctional enzyme. HNE is also …
Number of citations: 8 onlinelibrary.wiley.com
S Verdonck, P Herdewyn, S De Jonghe - 2020 - lirias.kuleuven.be
Tremendous improvements in the field of genomics and molecular biology have accelerated the identification of various targets that can be used in drug discovery programs. Over …
Number of citations: 2 lirias.kuleuven.be
D Zaidman, P Gehrtz, M Filep, D Fearon, R Gabizon… - Cell chemical …, 2021 - cell.com
Designing covalent inhibitors is increasingly important, although it remains challenging. Here, we present covalentizer, a computational pipeline for identifying irreversible inhibitors …
Number of citations: 54 www.cell.com
KA Teske, W Su, CR Corona, J Wen, J Deng, Y Ping… - Cell Chemical …, 2023 - cell.com
DNA-encoded libraries (DELs) provide unmatched chemical diversity and starting points for novel drug modalities. Here, we describe a workflow that exploits the bifunctional attributes …
Number of citations: 1 www.cell.com

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